(2S)-2-[[[5-(4-carbamimidoylphenoxy)carbonylfuran-2-yl]methyl-methylcarbamoyl]amino]butanedioic acid
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Overview
Description
The compound “US9346821, A-20” is a heterocyclic carboxylic acid ester derivative. It is a small molecular drug with a molecular weight of 432.4 and a topological polar surface area of 74.6. This compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “US9346821, A-20” involves the synthesis of heteroarylcarboxylic acid ester derivatives. The synthetic route typically includes the reaction of a heteroaryl compound with a carboxylic acid ester under specific conditions. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as palladium on carbon or copper iodide .
Industrial Production Methods: In industrial settings, the production of “US9346821, A-20” is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: “US9346821, A-20” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of the original compound .
Scientific Research Applications
“US9346821, A-20” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes
Mechanism of Action
The mechanism of action of “US9346821, A-20” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
- US9346821, A-10
- US9346821, A-6
- US9024044
Comparison: Compared to similar compounds, “US9346821, A-20” exhibits unique properties, such as higher binding affinity to its molecular targets and improved bioavailability. These characteristics make it a more potent and effective compound for various applications .
Properties
Molecular Formula |
C19H20N4O8 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(2S)-2-[[[5-(4-carbamimidoylphenoxy)carbonylfuran-2-yl]methyl-methylcarbamoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H20N4O8/c1-23(19(29)22-13(17(26)27)8-15(24)25)9-12-6-7-14(30-12)18(28)31-11-4-2-10(3-5-11)16(20)21/h2-7,13H,8-9H2,1H3,(H3,20,21)(H,22,29)(H,24,25)(H,26,27)/t13-/m0/s1 |
InChI Key |
IPAMUZPOGLKECI-ZDUSSCGKSA-N |
Isomeric SMILES |
CN(CC1=CC=C(O1)C(=O)OC2=CC=C(C=C2)C(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CN(CC1=CC=C(O1)C(=O)OC2=CC=C(C=C2)C(=N)N)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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